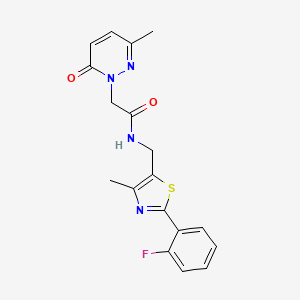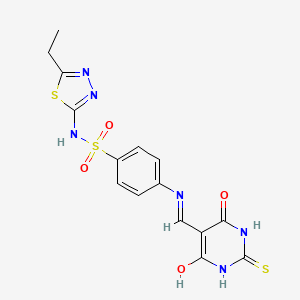
3-Ethynyl-4-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-4-fluorobenzonitrile: is an organic compound with the molecular formula C9H4FN . It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzonitrile core.
準備方法
Synthetic Routes and Reaction Conditions:
The preparation of 3-Ethynyl-4-fluorobenzonitrile typically involves the coupling of a fluorobenzonitrile derivative with an ethynyl reagent. One common method is the Sonogashira coupling reaction , which involves the reaction of 4-fluorobenzonitrile with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions:
3-Ethynyl-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The triple bond in the ethynyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions such as the Sonogashira coupling.
Copper Co-catalysts: Often used in conjunction with palladium catalysts to enhance reaction efficiency.
Electrophiles and Nucleophiles: Various electrophiles and nucleophiles can be used to modify the ethynyl group.
Major Products Formed:
Substituted Benzonitriles: Resulting from substitution reactions.
Addition Products: Formed by the addition of electrophiles to the ethynyl group.
科学的研究の応用
Chemistry:
3-Ethynyl-4-fluorobenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .
Industry:
In the materials science industry, this compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to introduce functional groups that enhance material properties .
作用機序
The mechanism of action of 3-Ethynyl-4-fluorobenzonitrile in chemical reactions involves the activation of the ethynyl group, which can participate in various coupling and addition reactions. The presence of the fluorine atom influences the reactivity of the compound by altering the electronic properties of the benzonitrile core. This can affect the compound’s interaction with catalysts and reagents, leading to different reaction pathways .
類似化合物との比較
4-Ethynylbenzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Ethynylbenzonitrile: Similar structure but without the fluorine atom, leading to variations in chemical behavior.
4-Fluorobenzonitrile: Contains the fluorine atom but lacks the ethynyl group, resulting in different applications and reactivity.
Uniqueness:
3-Ethynyl-4-fluorobenzonitrile is unique due to the combination of the ethynyl group and the fluorine atom on the benzonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .
特性
IUPAC Name |
3-ethynyl-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFNYZPFJHAPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2491936.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2491939.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2491943.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)
![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)
![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)

![2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2491951.png)
![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)

